molecular formula C20H21N3O3S B6468855 2-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine CAS No. 2640956-62-1

2-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine

Cat. No.: B6468855
CAS No.: 2640956-62-1
M. Wt: 383.5 g/mol
InChI Key: BERQBQONTQVEGX-UHFFFAOYSA-N
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Description

The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals . Piperidines are six-membered heterocycles with one nitrogen atom and five carbon atoms . They are important synthetic fragments for designing drugs .


Synthesis Analysis

Piperidine derivatives can be synthesized through various intra- and intermolecular reactions . These reactions can lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The molecular structure of similar compounds includes a piperidine ring, which is a six-membered ring with one nitrogen atom . It also contains a methoxybenzenesulfonyl group and a naphthyridine group.


Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions can be used to synthesize biologically active piperidines .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, the properties can be predicted based on the functional groups present in the molecule .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For similar compounds, safety information is usually provided in the form of hazard statements .

Future Directions

The future directions in the research and development of piperidine derivatives could involve the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Properties

IUPAC Name

2-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-26-17-5-7-18(8-6-17)27(24,25)23-13-10-15(11-14-23)19-9-4-16-3-2-12-21-20(16)22-19/h2-9,12,15H,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERQBQONTQVEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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